molecular formula C24H23F3N2O3S B4983883 N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide

N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B4983883
M. Wt: 476.5 g/mol
InChI Key: LNMKRKQRCPAZMY-UHFFFAOYSA-N
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Description

N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide is a complex organic compound that features a glycinamide backbone substituted with various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the glycinamide backbone: Starting with glycine, the amide bond is formed using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

    Introduction of the trifluoromethyl group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Aromatic substitutions: The aromatic groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the amide nitrogen.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products depend on the specific reactions but could include various substituted derivatives of the original compound.

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible pharmaceutical applications due to its complex structure and functional groups.

    Industry: Use in materials science for developing new polymers or coatings.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoromethyl group could enhance binding affinity to certain molecular targets, while the sulfonyl group might influence solubility and stability.

Comparison with Similar Compounds

Similar compounds might include other glycinamide derivatives with different substituents. For example:

  • N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(fluoromethyl)phenyl]glycinamide
  • N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(chloromethyl)phenyl]glycinamide

Properties

IUPAC Name

2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N2O3S/c1-16-8-12-20(13-9-16)33(31,32)29(19-11-10-17(2)18(3)14-19)15-23(30)28-22-7-5-4-6-21(22)24(25,26)27/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMKRKQRCPAZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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